

Application of Tazomeline in Studying Muscarinic Receptor Function

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Compound of Interest

Compound Name: Tazomeline

Cat. No.: B143990

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Note: The compound "**Tazomeline**" was not prominently found in the course of the literature search. However, "Xanomeline" is an extensively studied M1/M4-preferring muscarinic agonist with a rich dataset relevant to the user's query. It is presumed that the user's interest in "**Tazomeline**" aligns with the pharmacological profile and applications of Xanomeline. Therefore, this document will focus on the application of Xanomeline in studying muscarinic receptor function.

Introduction

Xanomeline is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.^{[1][2][3][4]} Its preference for these specific receptor subtypes has made it a valuable tool for elucidating the roles of M1 and M4 receptors in both normal physiological processes and pathological conditions, particularly in the central nervous system (CNS).^{[2][4][5][6]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Xanomeline to study muscarinic receptor function.

Data Presentation

Receptor Subtype	Assay Type	Cell Line/Tissue	Parameter	Value	Reference
M1	Phospholipid Hydrolysis	CHO cells	EC50	10 nM	[7]
M1	APPs Secretion	CHO-m1 cells	EC50	10 nM	[7]
M1	Gq/11 protein-coupling	Wild-type mouse cortex	EC50	2.5 μ M	[8]
M1	Intrinsic Excitability	Rat hippocampal slices	EC50	1.6 μ M	[8]
M1	[³ H]NMS Binding	CHO-hM1 cells	Ki	296 nM (wash-resistant)	[3]
M2	Guinea Pig Atria	Isolated Tissue	EC50	3 μ M	[9]
M2	[³ H]NMS Binding	CHO-hM2 cells	Ki	294 nM (wash-resistant)	[3]
M4	Allosteric Site Binding	Human M4 mAChR	pIC50-Diss	3.92	[10]
Muscarinic (general)	Rabbit Vas Deferens (M1)	Isolated Tissue	IC50	0.006 nM	[9]

APPs: Soluble Amyloid Precursor Protein; CHO: Chinese Hamster Ovary; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; NMS: N-methylscopolamine.

Experimental Protocols

Protocol 1: In Vitro Characterization of Xanomeline using Radioligand Binding Assays

Objective: To determine the binding affinity of Xanomeline for muscarinic receptor subtypes.

Materials:

- CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
- [^3H]N-methylscopolamine ([^3H]NMS) as the radioligand.
- Xanomeline.
- Binding buffer (e.g., phosphate-buffered saline, PBS).
- Scintillation fluid and vials.
- Liquid scintillation counter.
- Glass fiber filters.
- Cell harvesting equipment.

Procedure:

- Cell Culture: Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.
- Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
- Binding Assay:
 - Set up assay tubes containing a fixed concentration of [^3H]NMS (typically at its K_d value).
 - Add increasing concentrations of Xanomeline to compete with the radioligand.

- Include tubes with an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
- Add the cell membrane preparation to each tube.
- Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.
- Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each Xanomeline concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Xanomeline concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

Protocol 2: Functional Characterization of Xanomeline using Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the agonist activity of Xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

- CHO cells stably expressing the human M1 muscarinic receptor.[\[1\]](#)
- [³H]myo-inositol.
- Cell culture medium.
- Xanomeline.
- Agonist (e.g., carbachol) for positive control.
- Antagonist (e.g., atropine) for negative control.

- Dowex AG1-X8 resin.
- Scintillation fluid and vials.
- Liquid scintillation counter.

Procedure:

- Cell Labeling: Plate the CHO-M1 cells and incubate them with [^3H]myo-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
- Agonist Stimulation:
 - Wash the cells to remove unincorporated [^3H]myo-inositol.
 - Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).
 - Add increasing concentrations of Xanomeline to the cells.
 - Include wells with a maximal concentration of a full agonist (e.g., carbachol) as a positive control and wells with buffer only as a negative control.
 - Incubate for a specified time (e.g., 60 minutes) at 37°C.[\[1\]](#)
- Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
- Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.
- Quantification: Elute the [^3H]inositol phosphates from the columns and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the amount of [^3H]inositol phosphates accumulated as a function of the logarithm of the Xanomeline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: In Vivo Assessment of Xanomeline on Cognitive Function in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the pro-cognitive effects of Xanomeline in a rodent model of Alzheimer's disease.[\[11\]](#)[\[12\]](#)

Materials:

- Adult male Wistar rats or C57BL/6 mice.[\[8\]](#)
- Xanomeline.
- Scopolamine hydrochloride.
- Vehicle (e.g., saline).
- Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena).

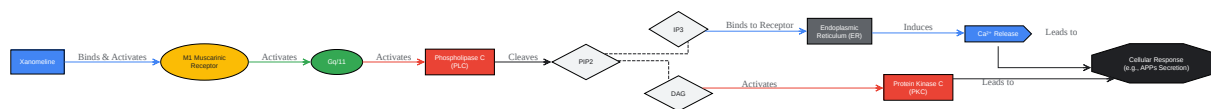
Procedure:

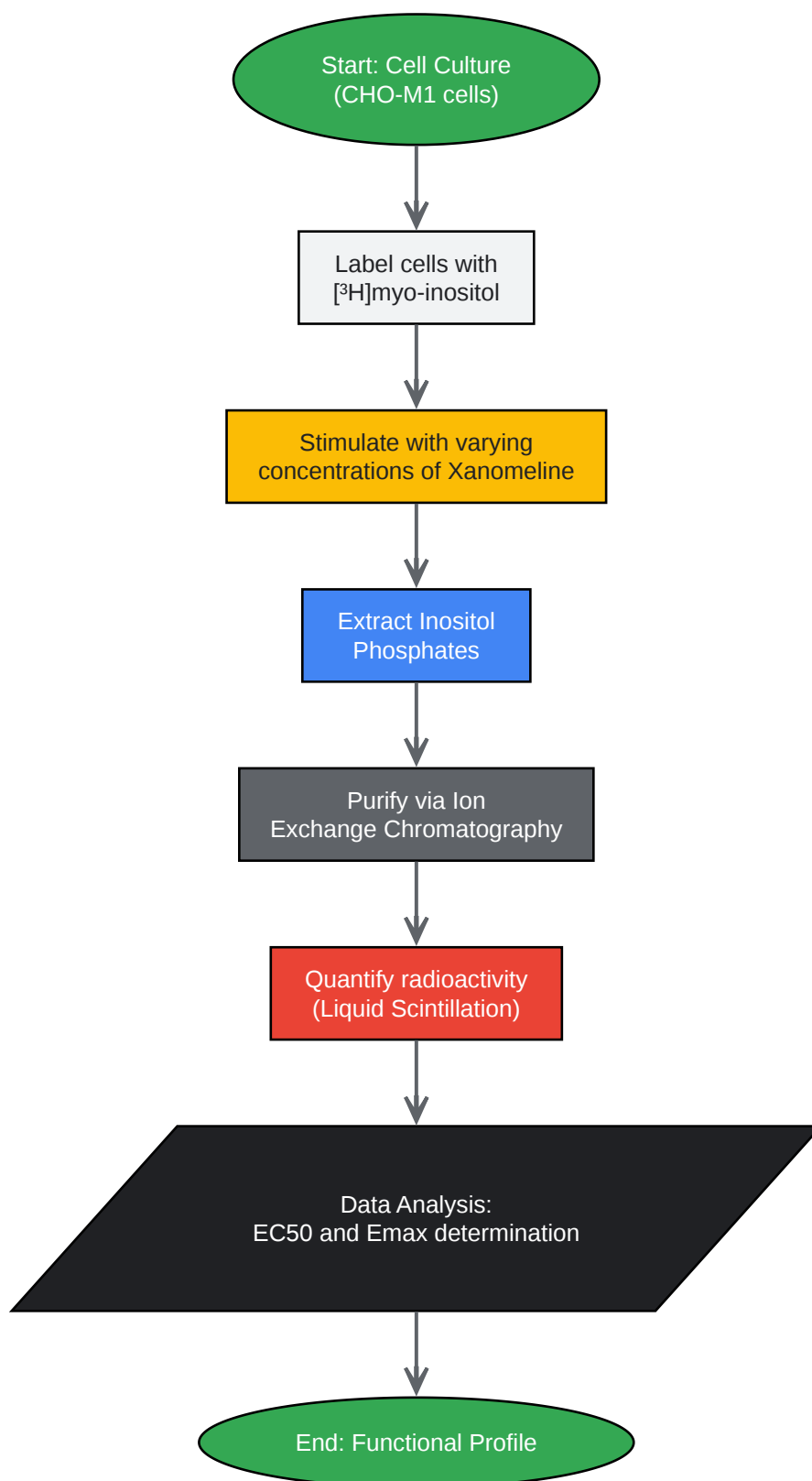
- Animal Acclimatization: Acclimate the animals to the housing facility and handling for at least one week before the experiment.
- Drug Administration:
 - Administer Xanomeline (e.g., via oral gavage or intraperitoneal injection) at various doses.
 - After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (a muscarinic antagonist) to induce cognitive deficits.
 - Include control groups receiving vehicle, Xanomeline alone, and scopolamine alone.
- Behavioral Testing:
 - Novel Object Recognition Task:

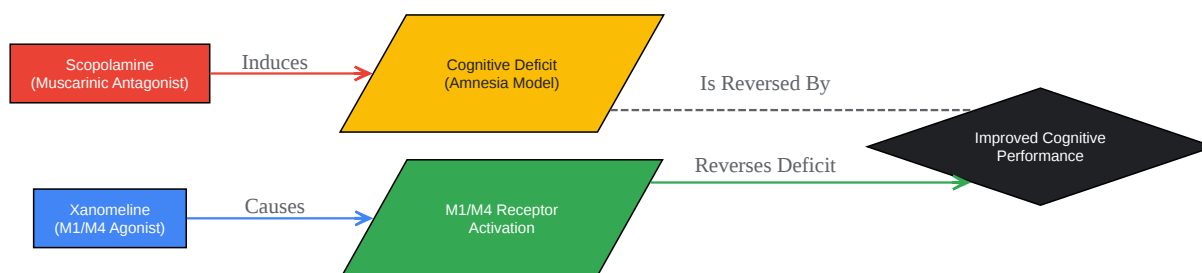
- Familiarization Phase: Place the animal in an arena with two identical objects and allow it to explore for a set time.
- Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time the animal spends exploring each object. A preference for the novel object indicates intact memory.
- Morris Water Maze:
 - Acquisition Training: Train the animals to find a hidden platform in a circular pool of water over several days.
 - Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
- Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test). For the novel object recognition task, calculate a discrimination index. For the Morris water maze, analyze escape latency during training and time in the target quadrant during the probe trial.

Visualizations

M1 Muscarinic Receptor Signaling Pathway







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